![molecular formula C12H24O5Si B14368557 Diethyl 3-[(trimethylsilyl)oxy]pentanedioate CAS No. 91424-41-8](/img/structure/B14368557.png)
Diethyl 3-[(trimethylsilyl)oxy]pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-[(trimethylsilyl)oxy]pentanedioate is an organic compound with the molecular formula C12H24O5Si It is a derivative of pentanedioic acid, where the hydroxyl group is replaced by a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-[(trimethylsilyl)oxy]pentanedioate typically involves the esterification of 3-hydroxypentanedioic acid with diethyl carbonate in the presence of a base, followed by silylation with trimethylsilyl chloride. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-[(trimethylsilyl)oxy]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Diethyl 3-[(trimethylsilyl)oxy]pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Diethyl 3-[(trimethylsilyl)oxy]pentanedioate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The pathways involved include nucleophilic substitution, oxidation-reduction, and esterification .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3-oxopentanedioate: Similar structure but lacks the trimethylsilyl group.
Diethyl 3,3-difluoropentanedioate: Contains fluorine atoms instead of the trimethylsilyl group.
Uniqueness
Diethyl 3-[(trimethylsilyl)oxy]pentanedioate is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
91424-41-8 |
|---|---|
Formule moléculaire |
C12H24O5Si |
Poids moléculaire |
276.40 g/mol |
Nom IUPAC |
diethyl 3-trimethylsilyloxypentanedioate |
InChI |
InChI=1S/C12H24O5Si/c1-6-15-11(13)8-10(17-18(3,4)5)9-12(14)16-7-2/h10H,6-9H2,1-5H3 |
Clé InChI |
FJPJRZHHSREMIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CC(=O)OCC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


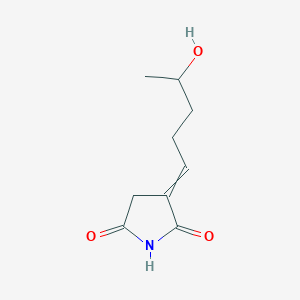
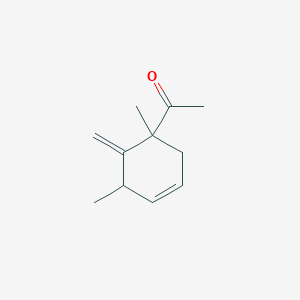
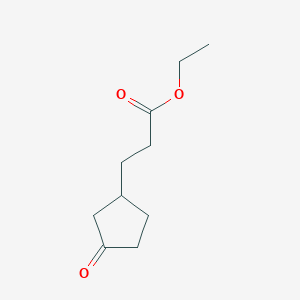
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)
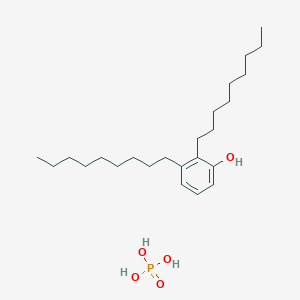
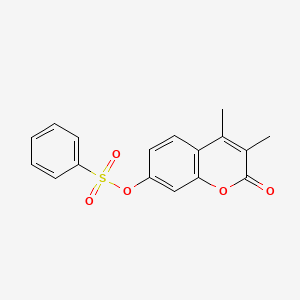
![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)

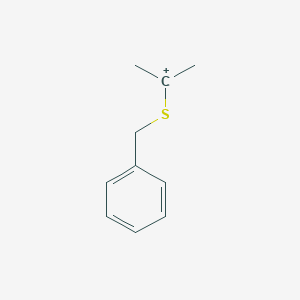
![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
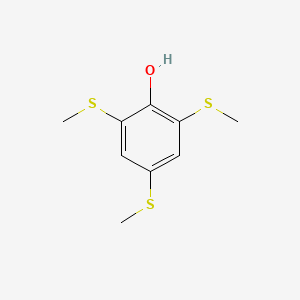
![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
